molecular formula C16H17NO5S B7776566 ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)alanine

((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)alanine

Cat. No.: B7776566
M. Wt: 335.4 g/mol
InChI Key: OPOUZKSSFMAHDO-UHFFFAOYSA-N
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Description

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine is an organic compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a methoxy group attached to a biphenyl structure, which is further linked to an alanine moiety through a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under acidic conditions.

Major Products

    Oxidation: Formation of 4’-hydroxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine.

    Reduction: Formation of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)thio)alanine.

    Substitution: Formation of nitrated or halogenated derivatives of the biphenyl structure.

Mechanism of Action

The mechanism of action of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The biphenyl structure provides rigidity and enhances binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine is unique due to the presence of the alanine moiety, which imparts specific biological activity and enhances its potential as a therapeutic agent. The combination of the biphenyl structure with the sulfonyl and alanine groups provides a versatile scaffold for further chemical modifications and applications .

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-11(16(18)19)17-23(20,21)15-9-5-13(6-10-15)12-3-7-14(22-2)8-4-12/h3-11,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOUZKSSFMAHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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